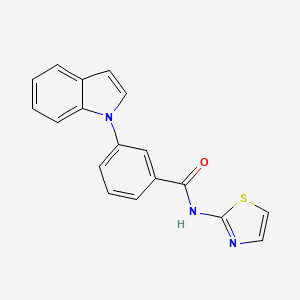

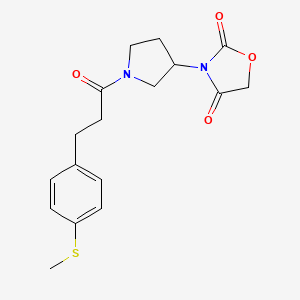

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

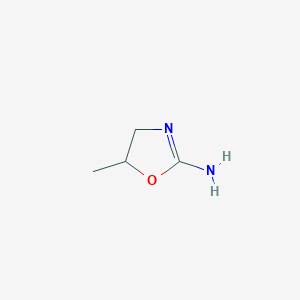

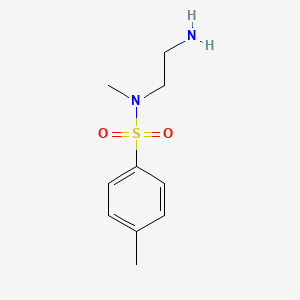

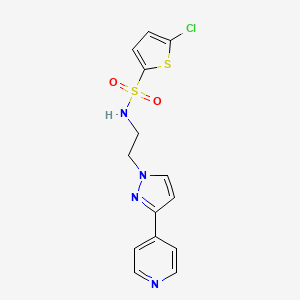

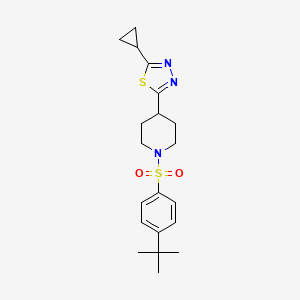

Indole is a heterocyclic compound that is a key component in many biologically active compounds. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole, on the other hand, is a ring compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a ring compound that contains both sulfur and nitrogen in the ring .Chemical Reactions Analysis

Indole and thiazole moieties are known to undergo various chemical reactions. For example, indole can undergo electrophilic substitution at the C3 position . Thiazole can undergo reactions such as halogenation, acylation, and alkylation .Physical And Chemical Properties Analysis

Indole is a crystalline solid that is colorless and has a distinct odor . Thiazole is also a colorless liquid with a pyridine-like odor .Wissenschaftliche Forschungsanwendungen

Potential Cannabinoid Receptor Activity

Research involving thiazolylindoles, a category to which "3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide" could be related, has identified novel compounds with potential activity at cannabinoid receptors. These findings suggest a basis for exploring therapeutic applications in areas influenced by cannabinoid receptor activity (Westphal et al., 2015).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, which share a core structural similarity with "this compound," highlighted their role as supramolecular gelators. This research underscores the significance of methyl functionality and S⋯O interaction in their gelation behavior, providing insights into novel materials for various applications (Yadav & Ballabh, 2020).

Anti-inflammatory Properties

Compounds derived from thiazole and thiazoline, including structures similar to "this compound," have demonstrated anti-inflammatory activities. These findings suggest the potential for developing new anti-inflammatory drugs (Lynch et al., 2006).

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, potentially including "this compound" derivatives, have been identified as potent inhibitors of alkaline phosphatase. This activity is relevant for medical conditions related to bone and teeth calcification (Abbasi et al., 2019).

Antifungal Agents

Research into thiazolyl benzamide derivatives has explored their potential as antifungal agents, indicating a broad spectrum of biological activities associated with this chemical structure. These compounds exhibit promising antifungal properties, suggesting their utility in developing new antifungal medications (Narayana et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide” would likely depend on the results of initial studies on its properties and potential applications. Given the biological activity of many indole and thiazole-containing compounds, it’s possible that this compound could be studied for potential medicinal applications .

Eigenschaften

IUPAC Name |

3-indol-1-yl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-17(20-18-19-9-11-23-18)14-5-3-6-15(12-14)21-10-8-13-4-1-2-7-16(13)21/h1-12H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBOIUXJMOMFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)

![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)